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Compound of Interest

Compound Name: AZD7545

Cat. No.: B1666236 Get Quote

This guide provides a detailed comparative analysis of two small molecule inhibitors of

Pyruvate Dehydrogenase Kinase (PDHK), AZD7545 and Nov3r. Developed for researchers,

scientists, and drug development professionals, this document outlines their mechanism of

action, presents available quantitative data, and details relevant experimental protocols to

facilitate an objective evaluation of these compounds.

Mechanism of Action and Signaling Pathway
Both AZD7545 and Nov3r are inhibitors of Pyruvate Dehydrogenase Kinase (PDHK), a key

enzyme in the regulation of glucose metabolism. PDHK phosphorylates and inactivates the

Pyruvate Dehydrogenase Complex (PDC), which catalyzes the conversion of pyruvate to

acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting

PDHK, AZD7545 and Nov3r prevent the inactivation of PDC, thereby promoting glucose

oxidation.

Available evidence suggests that both compounds are not competitive with ATP.[1] Instead,

they are thought to bind to the lipoamide-binding pocket of PDHK, thereby inhibiting its

interaction with the E2 subunit of the PDC.[1] Interestingly, while they inhibit certain PDHK

isoforms, both have been reported to stimulate the activity of PDHK4.[1][2]
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PDHK Signaling Pathway and Inhibition by AZD7545 and Nov3r
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Caption: PDHK signaling pathway and points of inhibition.
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Quantitative Data Presentation
The following table summarizes the available quantitative data for AZD7545 and Nov3r. It is

important to note that publicly available biochemical data for Nov3r is limited.

Parameter AZD7545 Nov3r Reference

Target(s) PDHK1, PDHK2 PDHK [1][2]

Mechanism of Action

Lipoamide-binding site

inhibitor (Non-ATP

competitive)

Lipoamide-binding site

inhibitor
[1][2]

Biochemical IC50

(PDHK1)
36.8 nM Not publicly available [1]

Biochemical IC50

(PDHK2)
6.4 nM Not publicly available [1]

Biochemical IC50

(PDHK4)
Stimulates activity Stimulates activity [1][2]

Cellular IC50 (p-PDH

Ser293)
Not directly reported 55 nM (in PC-3 cells) [2]

In Vivo Efficacy

Increased active PDH

in rat liver and skeletal

muscle; lowered blood

glucose in Zucker

rats.[3]

Not publicly available [3]

Comparative Analysis
AZD7545 has been more extensively characterized in the public literature, with specific

biochemical IC50 values reported for its primary targets, PDHK1 and PDHK2.[1] This allows for

a more precise understanding of its isoform selectivity. Both AZD7545 and Nov3r share a

similar, non-ATP competitive mechanism of action by targeting the lipoamide-binding site of

PDHK.[1][2]
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A key similarity is their effect on PDHK4, where both compounds have been shown to stimulate

its activity rather than inhibit it.[1][2] This could have important implications for their overall

metabolic effects in different tissues, as PDHK4 is highly expressed in skeletal muscle and

heart.

Nov3r has a reported cellular IC50 of 55 nM for the suppression of PDH phosphorylation in PC-

3 cells, indicating good cell permeability and target engagement.[2] However, the same study

noted that Nov3r was unable to achieve complete suppression of PDH phosphorylation,

whereas the comparator compound VER-246608 could.[2] This suggests that Nov3r may have

a lower maximal efficacy in a cellular context compared to other PDHK inhibitors.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical PDHK Inhibition Assay (for AZD7545)
This protocol is adapted from the methodology used to determine the IC50 values of AZD7545.

Objective: To determine the in vitro potency of a compound in inhibiting the activity of a specific

PDHK isoform.

Materials:

Recombinant human PDHK1 or PDHK2

Recombinant human E1 component of the PDC (substrate)

[γ-³²P]ATP

Assay buffer (e.g., MOPS-K⁺ buffer)

AZD7545 or other test compounds

Phosphocellulose paper

Scintillation counter
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Procedure:

Prepare a reaction mixture containing the PDHK enzyme and the E1 substrate in the assay

buffer.

Add varying concentrations of AZD7545 or the test compound to the reaction mixture and

incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

Stop the reaction by spotting the mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

Quantify the amount of ³²P incorporated into the E1 substrate using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to a vehicle

control (e.g., DMSO).

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular p(Ser293)E1α MSD ELISA (for Nov3r)
This protocol is based on the study by Moore et al. (2014) which determined the cellular IC50

of Nov3r.[2]

Objective: To measure the ability of a compound to inhibit the phosphorylation of the E1α

subunit of PDC at Serine 293 in a cellular context.

Materials:

PC-3 cells (or other suitable cell line)

Cell culture medium and supplements

Nov3r or other test compounds
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Lysis buffer

Meso Scale Discovery (MSD) multi-array plates pre-coated with anti-total E1α antibody

SULFO-TAG labeled anti-phospho-E1α (Ser293) antibody

MSD Read Buffer

MSD Sector Imager

Procedure:

Seed PC-3 cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of Nov3r or the test compound for a specified

time (e.g., 90 minutes).

Lyse the cells and transfer the lysates to the MSD multi-array plates.

Incubate the plates to allow the total E1α in the lysate to bind to the capture antibody on the

plate.

Wash the plates and add the SULFO-TAG labeled anti-phospho-E1α (Ser293) detection

antibody.

Incubate to allow the detection antibody to bind to the phosphorylated E1α.

Wash the plates and add MSD Read Buffer.

Read the plates on an MSD Sector Imager to detect the electrochemiluminescent signal.

The signal is proportional to the amount of phosphorylated E1α. Calculate the percentage of

inhibition of phosphorylation for each compound concentration relative to a vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration.
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General Experimental Workflow for PDHK Inhibitor Evaluation
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Caption: General workflow for PDHK inhibitor evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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